
ethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and 5-fluorouracil . Pyrimidine derivatives have been found in many synthetic drug molecules and have shown a variety of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, 2-amino-4,6-dimethylpyrimidine, has been synthesized through diazotization followed by coupling with ethyl cyanoacetate .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The compound appears to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its molecular structure. For example, methyl groups on π-deficient six-membered heterocyclic systems such as 2-methylpyridine are more reactive toward bases and/or electrophiles than are methyl groups attached to a benzene ring .Physical and Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as melting point, boiling point, and density. For a related compound, (4,6-dimethylpyrimidin-2-yl)ethylcyanamide, the predicted melting point is 68-68.5 °C, the predicted boiling point is 302.6±45.0 °C, and the predicted density is 1.127±0.06 g/cm3 .Applications De Recherche Scientifique
Ethylene Inhibition in Fruits and Vegetables
Ethylene Perception and Inhibition : The inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), has been extensively studied for its effects on fruits and vegetables, indicating its potential to improve product quality by delaying ripening and senescence. This research suggests a broad interest in compounds that can modulate ethylene's effects on agricultural products, which could be relevant for compounds like ethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4-carboxylate if they exhibit similar properties (Watkins, 2006).
Triazole Derivatives and Their Applications
Biological Activities of Triazoles : Triazoles, including 1,2,3-triazole derivatives, are recognized for their diverse biological activities. These compounds have been studied for antimicrobial, antifungal, antitumoral, and antiviral properties, suggesting a wide range of potential applications in developing new drugs and therapies. The review by Ferreira et al. (2013) emphasizes the ongoing interest in novel triazoles for therapeutic uses, which could extend to the specific compound if it shares similar structural characteristics (Ferreira et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds with a pyrimidine nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have shown diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with similar compounds , it’s likely that this compound may influence multiple biochemical pathways.
Propriétés
IUPAC Name |
ethyl 1-(4,6-dimethylpyrimidin-2-yl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-4-18-10(17)9-6-16(15-14-9)11-12-7(2)5-8(3)13-11/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBPHAZGSSQKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
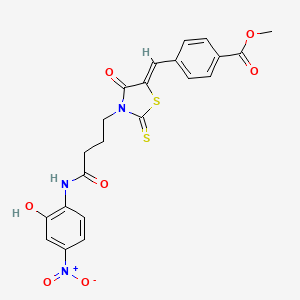
![1-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2848782.png)
![[2-(4-Chlorophenyl)cyclopropyl]methylamine](/img/structure/B2848783.png)
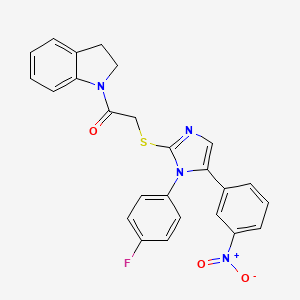
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-phenyl-](/img/structure/B2848787.png)
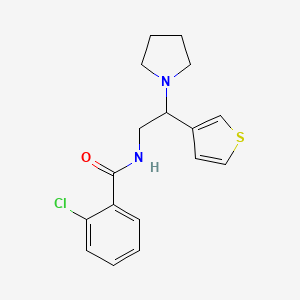

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2848793.png)
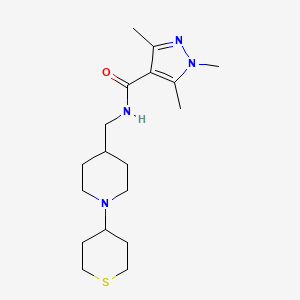
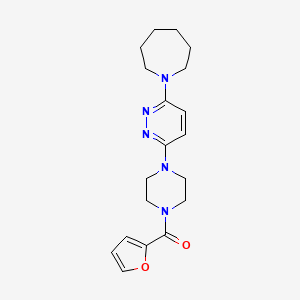
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)
![benzo[d]thiazol-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2848799.png)
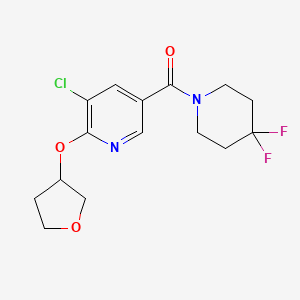
![1-((2-Oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)piperidine-4-carboxamide](/img/structure/B2848801.png)
